molecular formula C7H15NO2 B13816759 Ethyl (R)-2-amino-2-methylbutyrate CAS No. 40916-97-0

Ethyl (R)-2-amino-2-methylbutyrate

Cat. No.: B13816759
CAS No.: 40916-97-0
M. Wt: 145.20 g/mol
InChI Key: YZZNKFDTPRWHHB-SSDOTTSWSA-N
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Description

Ethyl ®-2-amino-2-methylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, along with an amino group and a methyl group on the butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-2-amino-2-methylbutyrate can be synthesized through several methods. One common approach involves the esterification of ®-2-amino-2-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of acid chlorides. In this approach, ®-2-amino-2-methylbutyric acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the desired ester.

Industrial Production Methods

On an industrial scale, the production of ethyl ®-2-amino-2-methylbutyrate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-2-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl ®-2-amino-2-methylbutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of amino acid derivatives and peptides.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl ®-2-amino-2-methylbutyrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl ®-2-amino-2-methylbutyrate can be compared with similar compounds such as:

    Ethyl ®-2-amino-3-methylbutyrate: Differing by the position of the methyl group, this compound exhibits different reactivity and applications.

    Methyl ®-2-amino-2-methylbutyrate: The replacement of the ethyl group with a methyl group alters the compound’s physical properties and reactivity.

    Ethyl (S)-2-amino-2-methylbutyrate: The stereochemistry of the amino group affects the compound’s interaction with chiral environments and biological systems.

Ethyl ®-2-amino-2-methylbutyrate stands out due to its specific stereochemistry and functional groups, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

40916-97-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-methylbutanoate

InChI

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

YZZNKFDTPRWHHB-SSDOTTSWSA-N

Isomeric SMILES

CC[C@](C)(C(=O)OCC)N

Canonical SMILES

CCC(C)(C(=O)OCC)N

Origin of Product

United States

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